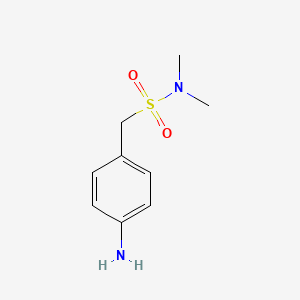

1-(4-aminophenyl)-N,N-dimethylmethanesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-aminophenyl)-N,N-dimethylmethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S/c1-11(2)14(12,13)7-8-3-5-9(10)6-4-8/h3-6H,7,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRKYSGDBANPLKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)CC1=CC=C(C=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-aminophenyl)-N,N-dimethylmethanesulfonamide typically involves the reaction of 4-aminobenzenesulfonyl chloride with N,N-dimethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: On an industrial scale, the production of 1-(4-aminophenyl)-N,N-dimethylmethanesulfonamide can be achieved through a continuous flow process. This method involves the continuous addition of reactants and the removal of products, which allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions: 1-(4-aminophenyl)-N,N-dimethylmethanesulfonamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The sulfonamide group can be reduced to form corresponding amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Nitro derivatives.

Reduction: Amines.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

1-(4-aminophenyl)-N,N-dimethylmethanesulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-aminophenyl)-N,N-dimethylmethanesulfonamide involves its interaction with specific molecular targets. For instance, in biological systems, it may act by inhibiting enzymes or interfering with cellular pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Structural Analogues

Substituent Variations on Sulfonamide Nitrogen

1-(4-Aminophenyl)-N-methylmethanesulfonamide (CAS: MM0310.12-0025; Mol. Formula: C₈H₁₂N₂O₂S; Mol. Weight: 200.26) Key Difference: Single methyl group on sulfonamide nitrogen vs. dimethyl in the target compound.

1-[4-(Aminomethyl)phenyl]-N-methylmethanesulfonamide (CAS: 191868-24-3; Mol. Formula: C₉H₁₄N₂O₂S; Mol. Weight: 214.28) Key Difference: Amino group at the benzyl position (CH₂NH₂) vs. para-aminophenyl in the target compound. Impact: Altered electronic properties and hydrogen-bonding capacity, which may influence receptor binding .

Functional Group Modifications on the Aromatic Ring

N-(4-Amino-2-((2,5-dimethoxybenzyl)oxy)phenyl)methanesulfonamide () Key Difference: Addition of 2,5-dimethoxybenzyloxy substituent to the aromatic ring. Impact: Enhanced steric bulk and electron-donating methoxy groups may improve solubility but reduce target affinity due to steric clashes .

N’-[1-(4-Aminophenyl)ethylidene]-2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide () Key Difference: Incorporation of a thioacetohydrazide-pyrimidine backbone instead of a sulfonamide. Impact: Broader antimicrobial activity (MIC values 2–8 μg/mL) due to the hydrazide moiety’s ability to chelate metal ions critical for microbial enzymes .

Physicochemical Properties

| Property | 1-(4-Aminophenyl)-N,N-dimethylmethanesulfonamide | 1-(4-Aminophenyl)-N-methylmethanesulfonamide | N’-[1-(4-Aminophenyl)ethylidene]-hydrazide |

|---|---|---|---|

| LogP | ~1.8 (predicted) | ~1.5 | ~2.3 |

| Solubility (Water) | Low | Moderate | Very low |

| Thermal Stability | Stable to 200°C | Stable to 180°C | Degrades above 150°C |

Biological Activity

1-(4-Aminophenyl)-N,N-dimethylmethanesulfonamide, commonly known as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its structural features that contribute to its pharmacological properties, including antimicrobial and potential anticancer activities.

Chemical Structure and Properties

The molecular formula of 1-(4-aminophenyl)-N,N-dimethylmethanesulfonamide is C10H14N2O2S, with a molecular weight of approximately 226.3 g/mol. The presence of the sulfonamide group is pivotal in its biological activity, particularly in inhibiting bacterial growth.

Antimicrobial Properties

Research indicates that 1-(4-aminophenyl)-N,N-dimethylmethanesulfonamide exhibits significant antimicrobial activity. Sulfonamides are known to inhibit the bacterial enzyme dihydropteroate synthase, which is crucial for folate synthesis in bacteria. This inhibition leads to bacteriostatic effects against a wide range of Gram-positive and Gram-negative bacteria. In studies, this compound has shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli, contributing to its potential as an antibacterial agent .

Antidiabetic Activity

In addition to its antimicrobial properties, this compound has been evaluated for antidiabetic activity. It has demonstrated the ability to inhibit key enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase. In vitro studies have reported inhibition rates of up to 93.2% for α-amylase, indicating strong potential for managing postprandial blood glucose levels .

The mechanism of action for 1-(4-aminophenyl)-N,N-dimethylmethanesulfonamide primarily involves its interaction with specific enzymes and proteins within microbial cells and human metabolic pathways. The sulfonamide moiety mimics para-aminobenzoic acid (PABA), leading to competitive inhibition of folate synthesis in bacteria. For antidiabetic effects, the compound inhibits carbohydrate-hydrolyzing enzymes, thereby reducing glucose absorption in the intestines .

Study on Antimicrobial Activity

A detailed study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including 1-(4-aminophenyl)-N,N-dimethylmethanesulfonamide. The results showed that this compound had a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations lower than traditional antibiotics, suggesting it could serve as a viable alternative in treating resistant bacterial strains .

Antidiabetic Mechanism Exploration

Another research effort focused on the antidiabetic properties of this compound through molecular docking studies. The findings indicated that 1-(4-aminophenyl)-N,N-dimethylmethanesulfonamide binds effectively to the active sites of α-amylase and α-glucosidase, confirming its inhibitory action through computational modeling .

Comparative Analysis

To better understand the biological activity of 1-(4-aminophenyl)-N,N-dimethylmethanesulfonamide, it is useful to compare it with other related compounds:

| Compound Name | Antimicrobial Activity | Antidiabetic Activity | Other Notable Effects |

|---|---|---|---|

| 1-(4-Aminophenyl)-N,N-dimethylmethanesulfonamide | High | Significant inhibition of α-amylase and α-glucosidase | Potential anticancer activity through DNA interaction studies |

| Sulfamethoxazole | Moderate | Moderate | Commonly used in combination therapies |

| Trimethoprim | High | Low | Often combined with sulfamethoxazole for synergistic effects |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.